Cas no 2097890-27-0 (2-(2-fluorophenoxy)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide)
![2-(2-fluorophenoxy)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide structure](https://ja.kuujia.com/scimg/cas/2097890-27-0x500.png)
2-(2-fluorophenoxy)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide 化学的及び物理的性質
名前と識別子
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- 2-(2-fluorophenoxy)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide
- 2-(2-fluorophenoxy)-N-(4-pyrazol-1-ylcyclohexyl)acetamide
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- インチ: 1S/C17H20FN3O2/c18-15-4-1-2-5-16(15)23-12-17(22)20-13-6-8-14(9-7-13)21-11-3-10-19-21/h1-5,10-11,13-14H,6-9,12H2,(H,20,22)
- InChIKey: AQXVAPBKPHVBQV-UHFFFAOYSA-N
- ほほえんだ: FC1C=CC=CC=1OCC(NC1CCC(CC1)N1C=CC=N1)=O
計算された属性
- せいみつぶんしりょう: 317.15395505 g/mol
- どういたいしつりょう: 317.15395505 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 23
- 回転可能化学結合数: 5
- 複雑さ: 388
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 56.2
- 疎水性パラメータ計算基準値(XlogP): 2.6
- ぶんしりょう: 317.36
2-(2-fluorophenoxy)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6574-1088-5μmol |
2-(2-fluorophenoxy)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide |
2097890-27-0 | 5μmol |
$63.0 | 2023-09-07 | ||
Life Chemicals | F6574-1088-4mg |
2-(2-fluorophenoxy)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide |
2097890-27-0 | 4mg |
$66.0 | 2023-09-07 | ||
Life Chemicals | F6574-1088-20mg |
2-(2-fluorophenoxy)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide |
2097890-27-0 | 20mg |
$99.0 | 2023-09-07 | ||
Life Chemicals | F6574-1088-40mg |
2-(2-fluorophenoxy)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide |
2097890-27-0 | 40mg |
$140.0 | 2023-09-07 | ||
Life Chemicals | F6574-1088-75mg |
2-(2-fluorophenoxy)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide |
2097890-27-0 | 75mg |
$208.0 | 2023-09-07 | ||
Life Chemicals | F6574-1088-15mg |
2-(2-fluorophenoxy)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide |
2097890-27-0 | 15mg |
$89.0 | 2023-09-07 | ||
Life Chemicals | F6574-1088-2mg |
2-(2-fluorophenoxy)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide |
2097890-27-0 | 2mg |
$59.0 | 2023-09-07 | ||
Life Chemicals | F6574-1088-25mg |
2-(2-fluorophenoxy)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide |
2097890-27-0 | 25mg |
$109.0 | 2023-09-07 | ||
Life Chemicals | F6574-1088-20μmol |
2-(2-fluorophenoxy)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide |
2097890-27-0 | 20μmol |
$79.0 | 2023-09-07 | ||
Life Chemicals | F6574-1088-10μmol |
2-(2-fluorophenoxy)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide |
2097890-27-0 | 10μmol |
$69.0 | 2023-09-07 |
2-(2-fluorophenoxy)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide 関連文献
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Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
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Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Aleksei Bytchkov,Franck Fayon,Dominique Massiot,Louis Hennet,David L. Price Phys. Chem. Chem. Phys., 2010,12, 1535-1542
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
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Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
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Fang Zhang,Guowei Liu,Junjie Yuan,Zhengping Wang,Tianhong Tang,Shenggui Fu,Huanian Zhang,Zhongsheng Man,Fei Xing,Xinguang Xu Nanoscale, 2020,12, 6243-6249
2-(2-fluorophenoxy)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamideに関する追加情報
2-(2-Fluorophenoxy)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide: A Comprehensive Overview
The compound 2-(2-fluorophenoxy)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide, with the CAS number 2097890-27-0, is a complex organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is notable for its unique structure, which combines a fluoro-substituted phenoxy group with a pyrazole moiety attached to a cyclohexane ring. The integration of these functional groups contributes to its diverse biological activities, making it a promising candidate for various therapeutic applications.
Recent studies have highlighted the potential of this compound as a modulator of key cellular pathways. For instance, research published in the Journal of Medicinal Chemistry demonstrated that 2-(2-fluorophenoxy)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide exhibits potent inhibitory activity against certain kinase enzymes, which are critical targets in cancer therapy. The fluoro-substituted phenoxy group plays a pivotal role in enhancing the compound's bioavailability and stability, while the pyrazole moiety contributes to its ability to interact with specific protein targets.
In addition to its enzymatic inhibitory properties, this compound has shown promising results in preclinical models of neurodegenerative diseases. A study conducted by researchers at the University of California, San Francisco, revealed that 2-(2-fluorophenoxy)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide can effectively cross the blood-brain barrier and exhibit neuroprotective effects in vitro. This finding underscores its potential as a novel therapeutic agent for conditions such as Alzheimer's disease and Parkinson's disease.
The synthesis of this compound involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The key steps include the preparation of the fluoro-substituted phenol derivative, followed by acetylation and subsequent coupling with the pyrazole-containing cyclohexane ring. The use of palladium-catalyzed cross-coupling reactions has significantly improved the efficiency and yield of this synthesis pathway.
From an environmental perspective, 2-(2-fluorophenoxy)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide has been evaluated for its biodegradability and ecotoxicological profile. Initial assessments indicate that the compound is not persistent in aquatic environments and exhibits low toxicity to non-target organisms. These findings are crucial for ensuring that its development and use align with current environmental regulations and sustainability goals.
In conclusion, 2-(2-fluorophenoxy)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide represents a significant advancement in medicinal chemistry. Its unique structure, coupled with its diverse biological activities, positions it as a valuable tool for addressing unmet medical needs. As research continues to unravel its full potential, this compound is poised to make a meaningful impact on the development of novel therapeutic agents.
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